Monofucosyllacto-n-hexaose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

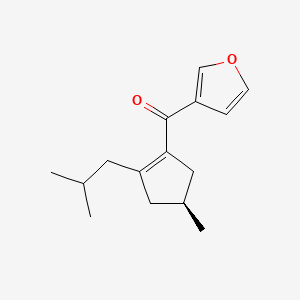

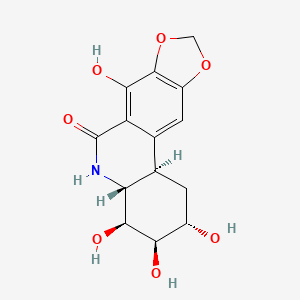

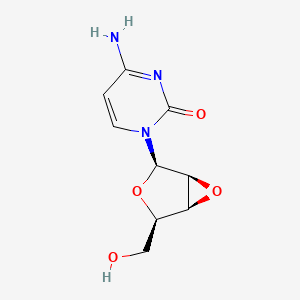

Monofucosyllacto-N-hexaose belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. Monofucosyllacto-N-hexaose is soluble (in water) and a very weakly acidic compound (based on its pKa). Monofucosyllacto-N-hexaose has been primarily detected in breast milk.

Monofucosyllacto-N-hexaose is an oligosaccharide.

科学的研究の応用

Identification and Characterization in Human Milk

Yamashita, Tachibana, and Kobata (1977) identified three oligosaccharides based on lacto-N-hexaose in human milk, showing their presence is exclusive to secretors and absent in non-secretor women. These oligosaccharides are integral to the milk’s nutritional profile and may play a role in infant development and immune system formation (Yamashita, Tachibana, & Kobata, 1977).

Synthesis as Tumor-Associated Antigens

Nilsson, Lönn, and Norberg (1991) synthesized di- and trifucosylated derivatives of para-lacto-N-hexaose. These structures, found in small quantities in human milk, are recognized as tumor-associated antigens, indicating their potential significance in cancer research (Nilsson, Lönn, & Norberg, 1991).

Probing the Structural Aspects

Dua, Goso, Dube, and Bush (1985) isolated and characterized lacto-N-hexaose and its derivatives from human breast milk using high-performance liquid chromatography and proton NMR spectroscopy. This study provides insights into the complex structural aspects of these oligosaccharides (Dua, Goso, Dube, & Bush, 1985).

Biological Functions in Mammals

Schneider, Al-Shareffi, and Haltiwanger (2017) discussed the various roles of fucose in mammals. Fucose, a component of Monofucosyllacto-N-Hexaose, is involved in N-glycans, O-glycans, and glycolipids, influencing developmental, immunity, and cancer-related processes in mammals (Schneider, Al-Shareffi, & Haltiwanger, 2017).

Applications in Helicobacter pylori Synthesis

Yu et al. (2017) demonstrated the use of Helicobacter pylori α1-3/4-fucosyltransferase in synthesizing Lewis antigens and human milk fucosides, including derivatives of lacto-N-hexaose. This synthesis plays a crucial role in understanding and targeting bacterial pathogenesis (Yu et al., 2017).

Utilization in Efficient Biosynthesis

Li et al. (2020) developed an efficient in vitro multienzyme cascade catalysis system for the production of 2'-Fucosyllactose, a derivative of Monofucosyllacto-N-Hexaose, from L-fucose and lactose. This research offers an alternative pathway for the efficient production of significant fucose-containing oligosaccharides (Li et al., 2020).

特性

CAS番号 |

96656-34-7 |

|---|---|

分子式 |

C46H78N2O35 |

分子量 |

1219.1 g/mol |

IUPAC名 |

N-[(1R,2R,3R,4R,6R)-6-[(2R,3R,4R,5R,6R)-4-[(2S,3R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]peroxy-4-(hydroxymethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]acetamide |

InChI |

InChI=1S/C46H78N2O35/c1-11-23(59)28(64)31(67)42(72-11)79-39-21(47-12(2)55)17(4-14(5-49)36(39)76-43-32(68)29(65)25(61)18(8-52)74-43)82-83-46-35(71)40(34(70)45(81-46)77-37(16(58)7-51)24(60)15(57)6-50)80-41-22(48-13(3)56)38(27(63)20(10-54)73-41)78-44-33(69)30(66)26(62)19(9-53)75-44/h6,11,14-46,49,51-54,57-71H,4-5,7-10H2,1-3H3,(H,47,55)(H,48,56)/t11-,14+,15-,16+,17+,18+,19+,20+,21-,22+,23+,24+,25-,26-,27+,28+,29-,30-,31-,32+,33+,34+,35+,36+,37+,38?,39+,40+,41-,42-,43-,44-,45+,46+/m0/s1 |

InChIキー |

GKEWHGPIQCSUCC-JJGOEJEFSA-N |

異性体SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)OO[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O[C@H]5[C@@H](C([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OOC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OOC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O |

その他のCAS番号 |

96656-34-7 |

物理的記述 |

Solid |

同義語 |

monofuco-lacto-N-hexaose |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-[3-(3,4,5-Trimethoxybenzoyl)oxypropyl]piperazin-1-yl]propyl 3,4,5-trimethoxybenzoate](/img/structure/B1211349.png)